3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide 3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034333-93-0
VCID: VC4955024
InChI: InChI=1S/C14H17ClN2O3S/c1-10-9-12(20-17-10)5-4-8-16-21(18,19)14-7-3-6-13(15)11(14)2/h3,6-7,9,16H,4-5,8H2,1-2H3
SMILES: CC1=NOC(=C1)CCCNS(=O)(=O)C2=C(C(=CC=C2)Cl)C
Molecular Formula: C14H17ClN2O3S
Molecular Weight: 328.81

3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

CAS No.: 2034333-93-0

Cat. No.: VC4955024

Molecular Formula: C14H17ClN2O3S

Molecular Weight: 328.81

* For research use only. Not for human or veterinary use.

3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide - 2034333-93-0

Specification

CAS No. 2034333-93-0
Molecular Formula C14H17ClN2O3S
Molecular Weight 328.81
IUPAC Name 3-chloro-2-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide
Standard InChI InChI=1S/C14H17ClN2O3S/c1-10-9-12(20-17-10)5-4-8-16-21(18,19)14-7-3-6-13(15)11(14)2/h3,6-7,9,16H,4-5,8H2,1-2H3
Standard InChI Key ZRXVIXNSGWLDFF-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)CCCNS(=O)(=O)C2=C(C(=CC=C2)Cl)C

Introduction

3-Chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class, known for its potential applications in pharmaceutical chemistry, particularly due to its antibacterial properties. This compound features a diverse array of functional groups, including a chloro group, a methyl group, and an isoxazole moiety, which contribute to its chemical reactivity and biological activity .

Synthesis and Chemical Reactions

The synthesis of 3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide involves multiple steps, requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm the structure of intermediates.

TechniquePurpose
TLCMonitor reaction progress
NMRConfirm intermediate structures
HPLCAnalyze purity and stability

Biological Activity

This compound exhibits antibacterial activity primarily through the inhibition of dihydropteroate synthase, an enzyme essential for folate biosynthesis in bacteria. By competing with para-aminobenzoic acid (PABA), a substrate for this enzyme, the compound effectively inhibits bacterial growth.

Applications and Future Research

The primary applications of 3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide include its potential use as an antibacterial agent. Further research is needed to fully explore its therapeutic potential and to optimize its structure for improved efficacy and safety.

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